Lanicemine - 153322-05-5

Lanicemine

Catalog Number: EVT-272491
CAS Number: 153322-05-5
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , , ] This classification stems from its ability to temporarily bind to and block the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. [, , , , , , , ] Lanicemine has garnered significant attention in scientific research, particularly in the fields of neuroscience and pharmacology, for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , , , , , , , ]

Synthesis Analysis

One method of synthesizing Lanicemine involves a chemoenzymatic approach. [] This method utilizes ketoreductases (KREDs) to selectively reduce 1-aryl-2-(azaaryl)ethanones, yielding enantiomerically pure secondary alcohols. Specifically, (R)-1-phenyl-2-(pyridin-2-yl)ethanol, the precursor to lanicemine, can be obtained through this method. Subsequent chemical transformations then lead to the final Lanicemine molecule. []

Another approach utilizes a "traceless activating group" strategy to synthesize enantioenriched β-fluoro amines, including fluorinated Lanicemine analogs. [] This method involves using a chiral bifunctional Brønsted acid/base catalyst to produce β-amino-α-fluoro nitroalkanes with high stereoselectivity. Denitration of these intermediates leads to the desired β-fluoro amines, showcasing the versatility of this strategy for synthesizing diverse fluorinated molecules, including Lanicemine analogs with specific stereochemistry. []

Mechanism of Action

Lanicemine primarily exerts its effects by acting as a low-trapping NMDA receptor channel blocker. [, , , , , ] This mechanism involves the temporary binding of Lanicemine to the NMDA receptor, hindering the flow of ions through the channel and modulating neuronal excitability. [, , , , , , , ] The "low-trapping" nature of Lanicemine refers to its relatively short binding duration to the receptor compared to other NMDA receptor antagonists like ketamine. [, , , , , ] This characteristic contributes to its potentially favorable safety and tolerability profile. [, ]

Applications
  • Animal Models of Depression: Lanicemine has shown antidepressant-like effects in rodent models, including those exposed to chronic stress or dietary zinc restriction. [, , , , ] These findings suggest its potential as a therapeutic agent for depression.
  • Neuroimaging Studies: Research utilizing functional magnetic resonance imaging (fMRI) suggests that Lanicemine may modulate brain networks, particularly those involving the hippocampus and prefrontal cortex. [, , ] These findings provide insights into its potential effects on brain circuitry related to mood regulation.
  • Electrophysiological Studies: Lanicemine's impact on brain activity has been investigated using electroencephalography (qEEG). [, ] These studies suggest its ability to alter specific brainwave frequencies, potentially serving as biomarkers for its pharmacological effects.
  • Behavioral Sensitization Research: Lanicemine has been investigated for its potential to mitigate behavioral sensitization, a phenomenon implicated in conditions like PTSD. [, , , ] This line of research aims to understand its potential in reducing heightened sensitivity to stressors.
  • Drug Interaction Studies: Studies have assessed the potential for Lanicemine to interact with other medications, such as those metabolized by CYP3A enzymes. [, ] These investigations are crucial for understanding its safety profile and potential drug-drug interactions.
Future Directions
  • Optimizing Dosing Regimens: Further research is needed to determine the optimal dosing strategies for Lanicemine to maximize its therapeutic benefits while minimizing potential adverse effects. [, ]
  • Exploring Long-Term Effects: Investigating the long-term effects of Lanicemine administration is crucial for understanding its safety and efficacy over extended periods. [, ]
  • Personalized Medicine Approaches: Exploring genetic and other individual factors that may influence Lanicemine's effectiveness and tolerability could pave the way for personalized treatment approaches. []
  • Combination Therapies: Investigating Lanicemine's potential in combination with other pharmacological or non-pharmacological interventions could lead to more effective treatment strategies. [, , , ]
  • Mechanistic Studies: Further research is needed to fully elucidate the molecular mechanisms underlying Lanicemine's therapeutic effects, including its interactions with specific brain regions and signaling pathways. [, , ]

Ketamine

  • Relevance: Ketamine serves as a crucial point of comparison for lanicemine due to their shared target, the NMDA receptor. While both exhibit antidepressant properties, lanicemine aims to achieve similar efficacy with a reduced risk of dissociative side effects compared to ketamine [, , , , ].

Midazolam

  • Compound Description: Midazolam is a benzodiazepine commonly used as a sedative and anxiolytic. It is also a substrate for the cytochrome P450 3A (CYP3A) enzyme [].
  • Relevance: Midazolam was utilized in a drug-drug interaction study with lanicemine to investigate potential effects on CYP3A enzyme activity. The study demonstrated that lanicemine did not significantly alter the pharmacokinetics of midazolam, indicating a low risk of CYP3A-mediated drug interactions [].

Hyperforin

  • Compound Description: Hyperforin is a phloroglucinol derivative found in St. John's Wort (Hypericum perforatum), known for its antidepressant-like effects in rodent models. Hyperforin modulates intracellular calcium levels by activating transient receptor potential canonical 6 (TRPC6) channels [, ].
  • Relevance: Hyperforin was investigated in combination with lanicemine as a potential therapeutic strategy for depression. Studies suggest that the combined administration of hyperforin and lanicemine may potentiate antidepressant-like effects, possibly through synergistic modulation of calcium-dependent signaling pathways and neurotrophic factor expression [, ].

(2R,6R;2S,6S)-HNK

  • Compound Description: (2R,6R;2S,6S)-hydroxynorketamine (HNK) is a major metabolite of ketamine and contributes to its antidepressant effects [].
  • Relevance: While lanicemine is structurally distinct from HNK, understanding the metabolic fate of ketamine in various preclinical models provides a basis for comparing the pharmacokinetic profiles of different NMDA receptor modulators [].

MK-801

  • Compound Description: MK-801 is a potent and selective non-competitive NMDA receptor antagonist commonly used in research to investigate the role of NMDA receptors in various neurological processes [].
  • Relevance: MK-801 was used in behavioral studies to induce cognitive deficits, against which hyperforin exhibited protective effects. While lanicemine also targets NMDA receptors, this study highlights the potential for diverse pharmacological profiles and therapeutic applications within the class of NMDA receptor modulators [].

MK-2206

  • Compound Description: MK-2206 is an allosteric Akt kinase inhibitor [].
  • Relevance: MK-2206 was used to investigate the involvement of Akt signaling in the antidepressant-like effects of hyperforin. While not directly acting on NMDA receptors, this study emphasizes the complex intracellular signaling cascades involved in antidepressant responses and how targeting different pathways may contribute to therapeutic efficacy [].

Traxoprodil (CP-101,606)

  • Compound Description: Traxoprodil is a selective NMDA receptor antagonist that specifically targets the NR2B subunit [, , , ]. It is also being investigated for its potential as a fast-acting antidepressant [].
  • Relevance: Like lanicemine, traxoprodil offers a more targeted approach to NMDA receptor modulation compared to ketamine. Comparative studies of their network effects and antidepressant efficacies contribute to a better understanding of the specific roles of different NMDA receptor subtypes in depression [, , ].

R-Ketamine

  • Compound Description: R-ketamine is the (R)-enantiomer of ketamine [, ]. It is considered to have a more favorable pharmacological profile than S-ketamine (esketamine) due to its reduced potential for psychotomimetic effects [].
  • Relevance: The comparison between R-ketamine and lanicemine is relevant because both compounds aim to achieve robust antidepressant effects while minimizing the dissociative side effects associated with ketamine [, ].

Esketamine (S-Ketamine)

  • Compound Description: Esketamine is the (S)-enantiomer of ketamine and is currently FDA-approved for treatment-resistant depression [, , ].
  • Relevance: Both esketamine and lanicemine target NMDA receptors, but lanicemine aims to provide a more sustained antidepressant effect with a potentially reduced risk of psychotomimetic side effects compared to esketamine [, ].

Memantine

  • Compound Description: Memantine is a low-affinity, voltage-dependent NMDA receptor antagonist clinically used for the treatment of moderate to severe Alzheimer's disease [, , ].
  • Relevance: Memantine, similar to lanicemine, represents an alternative to ketamine for targeting NMDA receptors in the context of neuropsychiatric disorders. Comparing their pharmacological profiles and clinical outcomes helps to elucidate the potential advantages and limitations of each compound [, , ].

Ro 25-6981

  • Compound Description: Ro 25-6981 is a selective NMDA receptor antagonist with a high affinity for the NR2B subunit [, , , ].
  • Relevance: Ro 25-6981, like lanicemine, is a tool compound used to investigate the therapeutic potential of NMDA receptor modulation. Comparisons between their pharmacological properties contribute to a better understanding of subunit selectivity and its implications for antidepressant efficacy and side effect profiles [, , , ].

AZD7665

  • Compound Description: AZD7665 is another designation for lanicemine [].

BHV-5500

  • Compound Description: BHV-5500 is another designation for lanicemine [, ].

D-Cycloserine

  • Compound Description: D-cycloserine is a partial agonist at the glycine site of the NMDA receptor complex [, ].
  • Relevance: D-cycloserine represents a distinct approach to modulating NMDA receptor activity compared to lanicemine. Investigating diverse pharmacological mechanisms within the NMDA receptor system is crucial for developing more targeted and effective treatments for depression [, ].

Decoglurant

  • Compound Description: Decoglurant is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator [].
  • Relevance: While not directly targeting NMDA receptors like lanicemine, decoglurant highlights the importance of exploring other glutamatergic targets in the development of novel antidepressant therapies [].

Riluzole

  • Compound Description: Riluzole is a drug approved for the treatment of amyotrophic lateral sclerosis (ALS). It has multiple mechanisms of action, including inhibition of glutamate release [].
  • Relevance: The inclusion of riluzole in studies investigating novel antidepressants underscores the complex interplay between different neurotransmitter systems in depression and the potential for repurposing existing drugs for new therapeutic indications [].

7-Chlorokynurenic Acid

  • Compound Description: 7-chlorokynurenic acid is an antagonist of the glycine site of the NMDA receptor complex [].
  • Relevance: Similar to D-cycloserine, 7-chlorokynurenic acid highlights the potential for developing subunit-specific NMDA receptor modulators as alternative treatment strategies for depression [].

Phencyclidine (PCP)

  • Compound Description: Phencyclidine (PCP) is a dissociative anesthetic and NMDA receptor antagonist [].
  • Relevance: PCP serves as a reference compound for understanding the dissociative effects associated with non-selective NMDA receptor antagonism. Lanicemine's pharmacological profile aims to minimize such effects while maintaining antidepressant activity [].

Diphenidine (DPH)

  • Compound Description: Diphenidine (DPH) is a diarylethylamine derivative with NMDA receptor antagonist properties and is often sold as a “legal high” [].
  • Relevance: Diphenidine, similar to lanicemine, belongs to the diarylethylamine class of compounds. Understanding the structure-activity relationships and potential risks associated with these compounds is crucial for developing safer and more effective medications [].

2-Methoxy-Diphenidine (2-MXP)

  • Compound Description: 2-Methoxy-diphenidine (2-MXP) is another diarylethylamine derivative with NMDA receptor antagonist properties, often abused as a “legal high” [].
  • Relevance: 2-MXP further exemplifies the structural diversity within the diarylethylamine class and emphasizes the importance of studying these emerging compounds to assess their potential for abuse and adverse effects compared to clinically relevant compounds like lanicemine [].

Properties

CAS Number

153322-05-5

Product Name

Lanicemine

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Solubility

Soluble in DMSO

Synonyms

Lanicemine(free base); Lanicemine(2HCl) ARL-15896; ARL-15896AR; ARR-15896; ARR-15896AR; FPL-15896; FPL-15896AR ARL15896; ARL15896AR; ARR15896; ARR15896AR; FPL15896; FPL15896AR ARL 15896; ARL 15896AR; ARR 15896; ARR 15896AR; FPL 15896; FPL 15896AR

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.